

Application Notes: Synthesis and Utility of Biotinylated Blood Group H Disaccharide

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Compound of Interest

Compound Name: Blood group H disaccharide

Cat. No.: B15548154

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Introduction

The blood group H antigen is a fundamental carbohydrate structure, serving as the direct precursor for the A and B antigens of the ABO blood group system.[1][2] Its terminal disaccharide, α -L-Fucosyl-(1 \rightarrow 2)- β -D-Galactose, is a critical recognition motif in various biological processes, including cell adhesion, immune responses, and host-pathogen interactions. To investigate the binding affinity and kinetics of proteins that recognize this structure, such as lectins and antibodies, it is essential to immobilize the glycan onto a solid support for analysis.

Biotinylation of the H disaccharide provides a robust and versatile method for its immobilization. The exceptionally high affinity between biotin and streptavidin (or avidin) forms one of the strongest known non-covalent biological interactions, with a dissociation constant (K_d) in the range of 10^{-14} to 10^{-15} M.[3][4] This interaction allows the biotinylated H disaccharide to be securely anchored to streptavidin-coated surfaces, such as those used in Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and glycan microarrays, facilitating detailed affinity studies.[5][6] This document provides detailed protocols for the chemical synthesis, biotinylation, and subsequent use of the **blood group H disaccharide** in affinity analysis.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of H Disaccharide with an Amine Linker

This protocol outlines a multi-step synthesis to produce the **blood group H disaccharide** with a functionalized linker suitable for biotinylation. The strategy involves the chemical synthesis of a suitable acceptor molecule followed by enzymatic fucosylation.

1.1: Synthesis of the Acceptor: 8-methoxycarbonyloctyl β -D-galactopyranoside

- **Reaction Setup:** Dissolve D-galactose (1 eq.) in 8-methoxycarbonyloctanol (linker, 3 eq.). Add a catalytic amount of a strong acid resin (e.g., Amberlite IR-120 H⁺).
- **Glycosylation:** Heat the mixture at 80-90°C under vacuum for 24-48 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Acetylation:** After the reaction is complete, filter off the resin. Add acetic anhydride (5 eq.) and pyridine (5 eq.) to the filtrate. Stir at room temperature for 12-16 hours to per-acetylate the hydroxyl groups.
- **Purification:** Concentrate the mixture under reduced pressure. Purify the resulting per-acetylated product by silica gel column chromatography.
- **Deacetylation:** Dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).
- **Final Purification:** Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final acceptor molecule by column chromatography to yield 8-methoxycarbonyloctyl β -D-galactopyranoside.

1.2: Enzymatic Fucosylation to form H Disaccharide

- **Enzyme Reaction:** In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), dissolve the synthesized galactose-linker acceptor (1 eq.), GDP-fucose (1.5 eq.), and a recombinant α -1,2-fucosyltransferase (FUT1 or FUT2).^[7]
- **Incubation:** Add a divalent cation, such as MnCl₂ (10 mM), as a cofactor. Incubate the reaction mixture at 37°C for 24-72 hours.

- **Monitoring:** Monitor the formation of the H disaccharide product using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
- **Purification:** Purify the resulting H disaccharide-linker conjugate using size-exclusion chromatography or reversed-phase HPLC to remove the enzyme, unreacted substrates, and GDP.
- **Hydrolysis of Ester:** Treat the purified product with LiOH in a THF/water mixture to hydrolyze the methyl ester at the end of the linker to a carboxylic acid, which can then be coupled to an amine-containing biotin derivative. Alternatively, the linker can be designed with a terminal amine for direct coupling to NHS-biotin.

Protocol 2: Biotinylation of the H Disaccharide

This protocol describes the conjugation of biotin to the amine-functionalized H disaccharide linker via N-Hydroxysuccinimide (NHS) ester chemistry.

- **Reagent Preparation:**
 - Dissolve the amine-linked H disaccharide in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
 - Immediately before use, dissolve an NHS-ester of biotin (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[\[8\]](#)
- **Coupling Reaction:** Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the disaccharide solution.[\[9\]](#)
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.
- **Quenching:** Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
- **Purification:** Remove excess, non-reacted biotin reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.[\[8\]](#)

- Final Purification and Verification: Purify the final biotinylated H disaccharide product by HPLC. Confirm the identity and purity of the product using Mass Spectrometry and NMR spectroscopy.

Protocol 3: Affinity Analysis using Surface Plasmon Resonance (SPR)

This protocol details the use of the synthesized biotinylated H disaccharide to measure its affinity for a glycan-binding protein.

- Chip Preparation: Use a sensor chip coated with streptavidin (e.g., a Biacore SA chip).
- Immobilization of Ligand:
 - Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).
 - Inject the biotinylated H disaccharide solution (at a concentration of 1-10 µg/mL) over one of the flow cells until the desired immobilization level (e.g., 50-100 Response Units) is achieved. The high-affinity streptavidin-biotin interaction will capture the disaccharide.[\[3\]](#)
[\[10\]](#)
 - Use an adjacent flow cell as a reference surface, either leaving it blank or immobilizing a biotinylated control molecule.
- Binding Analysis:
 - Prepare a dilution series of the analyte (the glycan-binding protein) in the running buffer, including a zero-concentration sample (buffer only). A typical concentration range is 0.1 nM to 10 µM, depending on the expected affinity.
 - Inject the analyte solutions sequentially over the reference and ligand-immobilized flow cells, starting with the lowest concentration.
 - Include a dissociation phase (flowing running buffer) after each analyte injection to monitor the dissociation of the analyte from the ligand.
- Data Analysis:

- Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_e), and the equilibrium dissociation constant (K_e).^[6]

Data Presentation

Quantitative data from the synthesis and affinity studies should be clearly organized for interpretation and comparison.

Table 1: Synthesis and Purification Yields

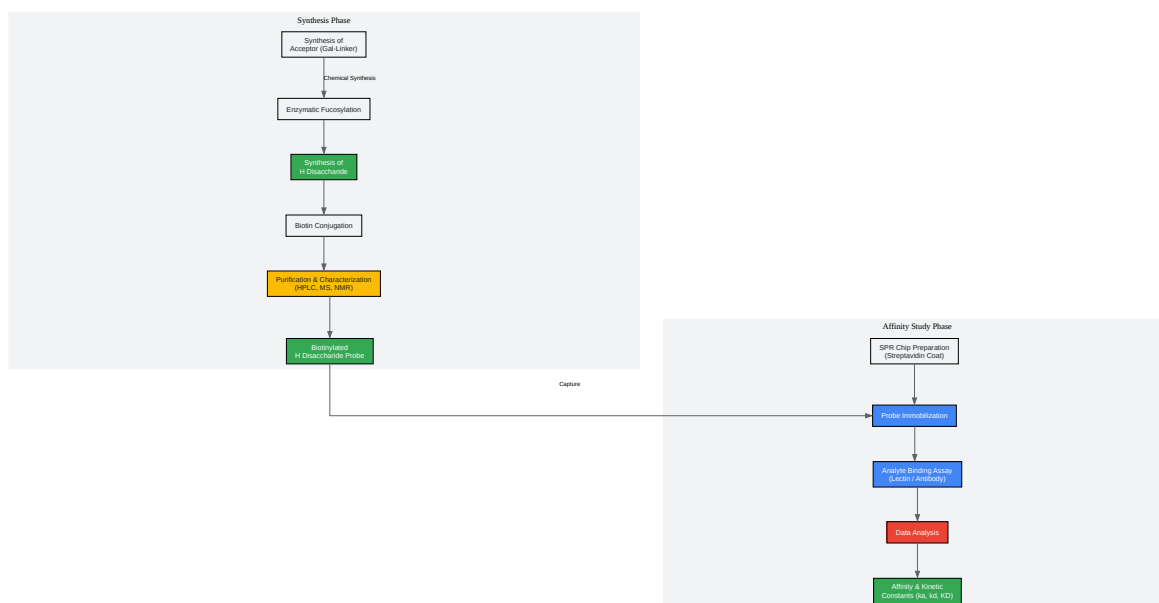
Step	Product	Starting Material	Yield (%)	Purity (by HPLC)
1.1	Acceptor (Gal-Linker)	D-Galactose	65%	>98%
1.2	H Disaccharide-Linker	Gal-Linker	50%	>95%
2.0	Biotinylated H Disaccharide	H Disaccharide-Linker	85%	>99%

Table 2: Reference and Representative Affinity Constants

Interacting Pair	Technique	Association Rate (k_a) ($M^{-1}s^{-1}$)	Dissociation Rate (k_e) (s^{-1})	Dissociation Constant (K_e) (M)
Biotin - Streptavidin	SPR	$\sim 1 \times 10^7$	$\sim 2.4 \times 10^{-6}$ [11]	$\sim 10^{-13} - 10^{-15}$ [4] [10]
H Disaccharide - Ulex europaeus Lectin I (UEA-I)	SPR	To be determined	To be determined	To be determined
H Disaccharide - Anti-H Antibody	SPR	To be determined	To be determined	To be determined

Visualizations

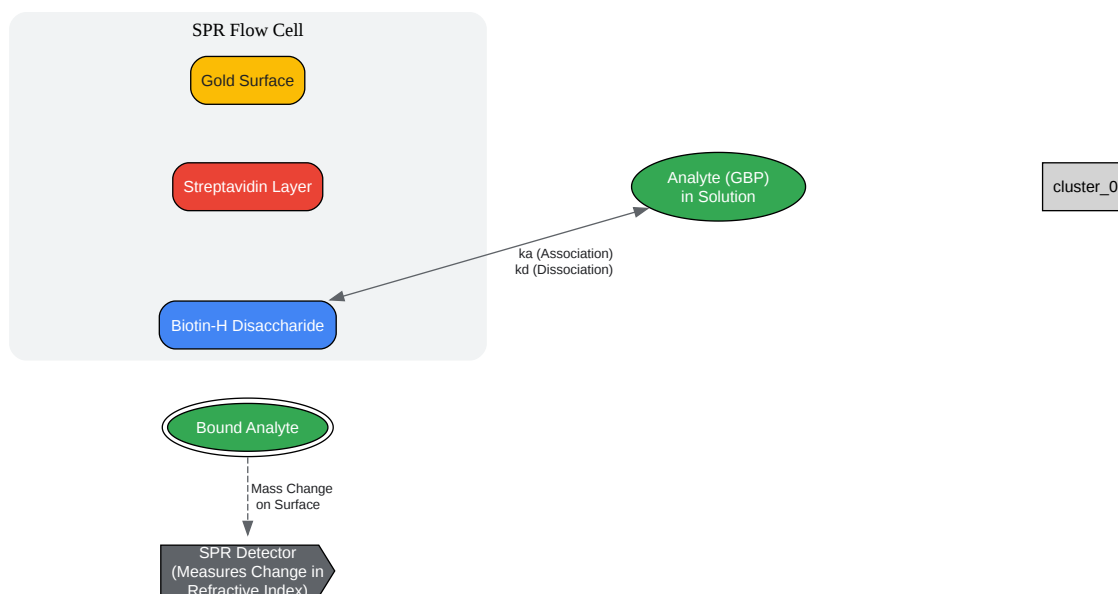
Experimental Workflow



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Caption: Overall workflow from synthesis to affinity analysis.

Biotinylation and Immobilization Principle



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